An In-depth Technical Guide to the Synthesis and Characterization of 3-[3-(Trifluoromethyl)phenoxy]azetidine
An In-depth Technical Guide to the Synthesis and Characterization of 3-[3-(Trifluoromethyl)phenoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel azetidine derivative, 3-[3-(trifluoromethyl)phenoxy]azetidine. This compound is of significant interest to the medicinal chemistry community due to the increasing recognition of the azetidine scaffold as a valuable component in the design of modern therapeutics. The incorporation of a trifluoromethylphenoxy group suggests its potential for modulating biological targets, particularly within the domain of signal transduction pathways.
Synthesis
The synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine can be accomplished through established synthetic methodologies, most notably via nucleophilic substitution on a protected 3-hydroxyazetidine core. The following sections detail the most probable and efficient synthetic routes.
Proposed Synthetic Pathway
A two-step sequence involving the formation of the ether linkage followed by deprotection of the azetidine nitrogen is the most logical approach. The synthesis commences with the commercially available N-Boc-3-hydroxyazetidine.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine (Representative Protocol)
This protocol describes a representative Williamson ether synthesis.
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Materials:
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N-Boc-3-hydroxyazetidine
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3-(Trifluoromethyl)phenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a solution of 3-(trifluoromethyl)phenol (1.2 eq) in anhydrous DMF, sodium hydride (1.3 eq) is added portion-wise at 0 °C under an inert atmosphere.
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The reaction mixture is stirred at room temperature for 30 minutes.
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A solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.
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The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine.
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Step 2: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine (Representative Protocol)
This protocol outlines the deprotection of the Boc group using trifluoroacetic acid.
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Materials:
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N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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N-Boc-3-[3-(trifluoromethyl)phenoxy]azetidine is dissolved in a mixture of TFA and DCM (e.g., 1:1 v/v).
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The reaction mixture is stirred at room temperature for 1-3 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3-[3-(trifluoromethyl)phenoxy]azetidine. The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).
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Characterization
The structural confirmation and purity assessment of 3-[3-(trifluoromethyl)phenoxy]azetidine and its intermediates are performed using standard analytical techniques.
Physicochemical Properties (Predicted and Reported for Analogs)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | - |
| Molecular Weight | 217.19 g/mol | - |
| Appearance | Expected to be a colorless oil or a low-melting solid | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| pKa (of azetidine nitrogen) | Estimated 8-9 | - |
Spectroscopic Data (Representative)
While specific experimental data for 3-[3-(trifluoromethyl)phenoxy]azetidine is not publicly available, the following represents the expected spectroscopic characteristics based on analogous structures.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | t | 1H | Ar-H |
| ~7.1-7.2 | m | 3H | Ar-H |
| ~4.9-5.0 | m | 1H | O-CH |
| ~4.0-4.2 | m | 2H | Azetidine-CH₂ |
| ~3.8-4.0 | m | 2H | Azetidine-CH₂ |
| ~2.5 (broad) | s | 1H | NH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-O |
| ~132 (q, J ≈ 32 Hz) | Ar-C-CF₃ |
| ~130 | Ar-CH |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~112 | Ar-CH |
| ~70 | O-CH |
| ~50 (2C) | Azetidine-CH₂ |
Mass Spectrometry (ESI+):
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m/z: [M+H]⁺ expected at approximately 218.07.
Potential Biological Activity and Role in Signaling Pathways
Azetidine-containing molecules are increasingly recognized for their potential as therapeutic agents.[1] Specifically, derivatives of 3-phenoxyazetidine have emerged as promising inhibitors of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[2][3][4]
The STAT3 Signaling Pathway
The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2][5] Its aberrant and constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[3]
Experimental Evaluation of STAT3 Inhibition
The inhibitory activity of 3-[3-(trifluoromethyl)phenoxy]azetidine on the STAT3 pathway can be assessed through a series of in vitro and in vivo experiments.
Workflow for STAT3 Inhibitor Evaluation:
Protocol: Western Blot for Phospho-STAT3 (Tyr705)
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Objective: To determine if 3-[3-(trifluoromethyl)phenoxy]azetidine inhibits STAT3 phosphorylation in cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
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Procedure:
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Culture MDA-MB-231 cells to 70-80% confluency.
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Treat cells with varying concentrations of 3-[3-(trifluoromethyl)phenoxy]azetidine for a specified time (e.g., 6-24 hours).
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Lyse the cells and quantify total protein concentration.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
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Incubate with a secondary antibody conjugated to horseradish peroxidase.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analyze the band intensities to determine the effect of the compound on STAT3 phosphorylation.
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Conclusion
3-[3-(Trifluoromethyl)phenoxy]azetidine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through robust and well-documented chemical transformations. Based on the activity of structurally related compounds, a primary area for biological investigation is its potential as an inhibitor of the STAT3 signaling pathway, a key target in oncology. This guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. STAT3 as a biologically relevant target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
